molecular formula C18H23BrN2O2S3 B2633779 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1327535-21-6

5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2633779
CAS No.: 1327535-21-6
M. Wt: 475.48
InChI Key: JEWRWAUKMKVZMB-UHFFFAOYSA-N
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Description

5-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and antibacterial research. This molecule features a 5-bromothiophene-2-sulfonamide scaffold, a structure recognized for its potent antibacterial properties. Scientific studies on closely related 5-bromo-N-alkylthiophene-2-sulfonamide analogs have demonstrated exceptional activity against multidrug-resistant bacterial strains, including New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) with MIC values as low as 0.39 µg/mL . The mechanism of action for sulfonamide-based compounds typically involves the inhibition of bacterial folate synthase, a key enzyme in the folic acid biosynthesis pathway, thereby exerting a bacteriostatic effect . The compound's structure is further elaborated with a ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl) moiety. The piperidine ring is a privileged structure in drug discovery, frequently employed to optimize the physicochemical properties of a molecule and serve as a conformational scaffold for positioning pharmacophoric groups during interactions with biological targets . This specific structural combination suggests potential for investigating its pharmacokinetic profile and exploring its interaction with various enzymatic targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O2S3/c1-24-16-5-3-2-4-15(16)13-21-10-8-14(9-11-21)12-20-26(22,23)18-7-6-17(19)25-18/h2-7,14,20H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWRWAUKMKVZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. Starting materials such as thiophene derivatives, piperidine, and bromine sources undergo a series of reactions including nucleophilic substitution, coupling reactions, and sulfonamidation under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial-scale production would require optimization of the synthetic route to ensure high yield and purity. Techniques such as flow chemistry and the use of catalytic systems could be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The bromine atom in the structure may participate in nucleophilic substitution reactions.

  • Oxidation and Reduction: The compound can undergo various redox reactions depending on the reagents and conditions.

  • Coupling Reactions: The thiophene ring and other groups can engage in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution at the bromine site.

  • Redox Reactions: Common oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

  • Coupling Reactions: Catalysts like palladium or nickel-based complexes.

Major Products Formed

The major products would depend on the nature of the reaction, often yielding derivatives with modifications at the bromine or sulfonamide positions.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide against various bacterial strains, particularly multidrug-resistant pathogens.

Case Study: Efficacy Against Multidrug-Resistant Bacteria

A study conducted on the compound's efficacy against Klebsiella pneumoniae , a common multidrug-resistant pathogen, showed promising results. The Minimum Inhibitory Concentration (MIC) was determined to be 0.39 μg/mL, indicating strong antibacterial activity. The compound exhibited favorable interactions with bacterial proteins, suggesting mechanisms of action that may involve disruption of bacterial cell functions .

Anticancer Applications

The compound has also been investigated for its anticancer properties. Its structure allows it to interact with various biological targets involved in cancer progression.

Case Study: Cytotoxicity Evaluation

In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines revealed significant reductions in cell viability at concentrations above 10 µM. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Intermediate : Using appropriate amines and aldehydes.
  • Introduction of the Benzyl Group : Via nucleophilic substitution.
  • Sulfonamide Formation : By reacting with sulfonyl chloride.
  • Final Modifications : Such as bromination and methylthio group introduction.

These synthetic routes can be optimized for yield and purity using various reaction conditions and catalysts .

Mechanism of Action

The mechanism by which 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects would depend on its interaction with biological targets. It may involve:

  • Molecular Targets: Enzyme inhibition or receptor binding specific to the sulfonamide structure.

  • Pathways Involved: Could influence metabolic pathways or signaling cascades relevant to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-sulfonamide Derivatives

The evidence highlights several thiophene-2-sulfonamide analogs, which differ in their substituents on the sulfonamide nitrogen:

  • N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8, ) :
    • Substituent: 3-Oxocyclohexyl group.
    • Synthesis: 73% yield via hypervalent iodine-catalyzed conjugate addition.
    • Physical State: White solid.
    • Key Difference: The simpler cyclohexyl group lacks the piperidine and aromatic benzyl modifications seen in the target compound, likely reducing its lipophilicity and steric bulk .
  • 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (Compound 9, ): Substituent: 3-Oxocyclohexyl group with a 5-bromo-thiophene core. Synthesis: 81% yield under similar conditions. Physical State: White solid. However, the absence of the piperidine-benzyl moiety limits its structural complexity compared to the target compound .

Piperidine-Containing Sulfonamides

  • N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide (): Substituent: Pyrimidine-thioether and piperidine groups. Structural Note: Combines sulfonamide, bromine, and piperidine motifs but lacks the thiophene ring and methylthio-benzyl group. Relevance: Demonstrates the versatility of bromine and piperidine in modulating bioactivity, though the core scaffold differs significantly .
  • 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (): Substituent: Triazole ring with 3-chlorophenylmethyl. This compound exemplifies how heterocyclic variations impact molecular properties .

Functionalized Sulfonamides with Aromatic Moieties

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Substituent: 4-Bromophenyl and thienyl groups. Pharmacological Note: Reported antimycobacterial activity highlights the importance of bromine and thiophene in bioactive molecules. However, the acetamide linker distinguishes it from sulfonamide-based compounds .

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s piperidine-benzyl-thiophene architecture likely requires advanced coupling strategies, such as palladium-catalyzed cross-coupling (as in ) or microwave-assisted synthesis .
  • Its methylthio-benzyl group may confer unique pharmacokinetic properties, such as enhanced membrane permeability or sulfur-mediated interactions.
  • Structural Insights : The piperidine ring’s conformational flexibility could influence target binding compared to rigid analogs like triazoles or pyrimidines .

Biological Activity

5-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a sulfonamide group, and a piperidine moiety. Its molecular formula is C16H20BrN3O2SC_{16}H_{20}BrN_{3}O_{2}S, and it features both electron-donating and electron-withdrawing groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known for its role in inhibiting certain enzymes, while the piperidine ring can enhance binding affinity to targets such as receptors or enzymes involved in disease pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The IC50 values for related compounds often fall within the range of 2.93 µM to 19.53 µM, demonstrating potent inhibitory effects on cell proliferation .

Antiviral Activity

Heterocyclic compounds like this one have been explored for their antiviral properties. Research has shown that certain derivatives can inhibit viral replication by targeting viral enzymes such as polymerases. The effectiveness can be quantified by measuring the EC50 values, indicating the concentration required to achieve half-maximal effect .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of related compounds, several derivatives were tested against MCF-7 and A-549 cell lines. The most potent derivative exhibited an IC50 of 2.93 µM against MCF-7 cells, outperforming standard chemotherapy agents like doxorubicin . The study also evaluated apoptotic markers, revealing that these compounds can induce apoptosis through caspase activation.

Study 2: Antiviral Mechanism

Another study focused on the antiviral activity of similar compounds against Hepatitis C virus (HCV). The derivatives demonstrated significant inhibition of HCV NS5B polymerase with IC50 values around 32.2 μM . This suggests that modifications in the chemical structure can enhance antiviral efficacy.

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AnticancerMCF-72.93
AnticancerA-5497.17
AntiviralHCV NS5B32.2

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to introduce the bromothiophene or piperidine moieties. Microwave-assisted synthesis (60°C, 300 W, THF solvent) reduces reaction time and improves yields .
  • Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with the piperidine intermediate under basic conditions (e.g., Et₃N or NaHCO₃).
  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/CH₂Cl₂) for high purity .

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPd(PPh₃)₂Cl₂Reduces side reactions
SolventDry THF or DMFEnhances solubility
Temperature60–80°C (microwave)Shortens reaction time

Q. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., S–N bond: 1.76 Å, Br–C: 1.89 Å) and confirms stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.45–2.70 ppm (piperidine CH₂), δ 7.20–7.60 ppm (aromatic protons) .
    • ¹³C NMR : Sulfonamide carbon at ~110 ppm, thiophene carbons at 125–135 ppm .
  • Mass spectrometry : ESI-MS (m/z 514.2 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Methodological Answer:

  • Core modifications : Compare analogs with:
    • Piperidine substitutions : Replace methylthio-benzyl with morpholine or thiomorpholine .
    • Thiophene modifications : Introduce chloro or nitro groups at position 5 .
  • Assay design :
    • Enzyme inhibition : Test against carbonic anhydrase or kinases (IC₅₀ values using fluorometric assays) .
    • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cells .

Q. Example SAR Data :

DerivativeEnzyme Inhibition (IC₅₀, nM)LogP
Parent compound120 ± 153.2
Morpholine analog85 ± 102.8
5-Nitrothiophene derivative45 ± 53.5

Q. How can contradictions in biological activity data be resolved (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assay protocols :
    • Use consistent cell lines (e.g., U87MG glioma cells for cytotoxicity ).
    • Control pH (7.4) and temperature (37°C) in enzymatic assays .
  • Validate compound stability : Perform HPLC pre-/post-assay to detect degradation .
  • Statistical analysis : Apply ANOVA to compare replicates and identify outliers .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LXF for kinases) to identify key interactions (e.g., hydrogen bonds with Arg112 or π-π stacking with Phe330) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • QSAR models : Develop using MOE descriptors (e.g., polar surface area, H-bond donors) to correlate with IC₅₀ .

Q. How can green chemistry principles be applied to scale up synthesis?

Methodological Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Immobilize Pd on mesoporous silica to reduce heavy metal waste .
  • Energy efficiency : Use flow reactors for continuous synthesis at 50°C .

Q. What strategies mitigate challenges in crystallizing the compound for X-ray analysis?

Methodological Answer:

  • Co-crystallization : Add 10% DMSO to enhance lattice formation .
  • Temperature gradient : Slow cooling from 60°C to 4°C over 48 hours .
  • Seed crystals : Introduce microcrystals of analogous sulfonamides to induce nucleation .

Contradictions & Limitations

  • Bioactivity variability : Discrepancies in antiviral vs. anticancer activity may arise from assay sensitivity (e.g., MTT vs. SRB assays) .
  • Synthetic yields : Microwave methods (70% yield) vs. traditional heating (45%) highlight energy efficiency trade-offs .

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